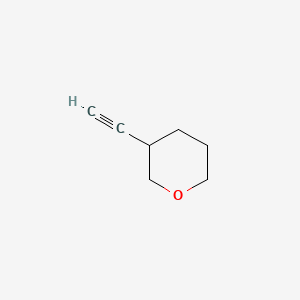
3-ethynyltetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-ethynyltetrahydro-2H-pyran” is a chemical compound with the molecular formula C7H10O . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of pyran derivatives has been a topic of interest in recent years. A review of synthetic strategies for pyran derivatives by multicomponent reaction (MCR) approach discusses the high efficiency, atom economy, short reaction times, low cost and green reaction conditions of the MCR approach . Another study discusses the synthesis of dihydro-2H-pyran-3(4H)-one .
Molecular Structure Analysis
The molecular structure of “3-ethynyltetrahydro-2H-pyran” consists of a six-membered ring with one oxygen atom . The exact mass of the molecule is 110.07300 .
科学的研究の応用
1. Tetrahydropyranylation of Alcohols
A study by Hajipour and Azizi (2014) describes the tetrahydropyranylation (THP) of alcohols using 3,4-dihydro-2H-pyran under solvent-free conditions. This process, catalyzed by an acidic ionic liquid, affords the corresponding tetrahydropyranyl ethers with good to excellent yields at room temperature. The methodology offers advantages such as nonaqueous work-up, good yields, catalytic amounts of the catalyst, and reusability of the ionic liquid (Hajipour & Azizi, 2014).
2. Hetero-Diels–Alder Reaction
Research by Sosnovskikh et al. (2008) explores the heterodiene cycloaddition of 3-(polyfluoroacyl)chromones with 3,4-dihydro-2H-pyran. This process yields novel fused pyrans with high stereoselectivity and good yields. Some of these pyrans were transformed into 2-RF-containing pyridines, highlighting the versatility of 3,4-dihydro-2H-pyran in synthesizing complex structures (Sosnovskikh et al., 2008).
3. Synthesis of Pyran and Oxazine Derivatives
A review by Varela and Saá (2016) discusses the synthesis of dihydropyran and dihydro-1,4-oxazine derivatives from acyclic precursors using metal-catalyzed intramolecular cyclizations. This approach is significant for constructing pyrans, which are key structures in numerous natural compounds with biological activities (Varela & Saá, 2016).
4. DNA Binding Studies of 4H-pyrans
Auria-Luna et al. (2020) describe the synthesis of highly substituted 4H-pyran derivatives and their DNA interaction analysis. These derivatives are shown to behave as minor groove binders, providing insights into pyrans as potential biological scaffolds (Auria-Luna et al., 2020).
5. Synthesis of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans
Borah et al. (2021) review the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans. These compounds, derived from 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid), are significant in medicinal and pharmaceutical chemistry due to their wide-ranging biological activities (Borah et al., 2021).
Safety And Hazards
将来の方向性
The future directions of “3-ethynyltetrahydro-2H-pyran” research could involve further exploration of its synthesis methods, chemical reactions, and potential applications. A recent review discusses the synthesis of pyran derivatives and suggests that the multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions . Another study discusses the potential of “3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP)” as a versatile CO2-derived lactone platform for polymer synthesis .
特性
IUPAC Name |
3-ethynyloxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-7-4-3-5-8-6-7/h1,7H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLSLEAJHZFBHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744801 |
Source


|
| Record name | 3-Ethynyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethynyltetrahydro-2H-pyran | |
CAS RN |
1260667-24-0 |
Source


|
| Record name | 3-Ethynyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

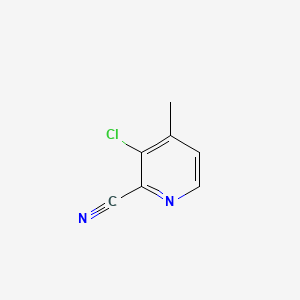
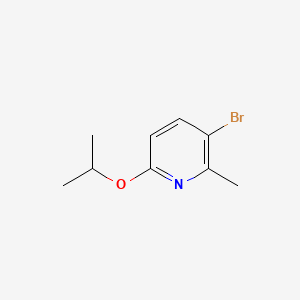
![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B578162.png)

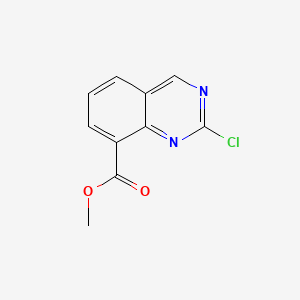
![2-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B578166.png)
![N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine](/img/no-structure.png)
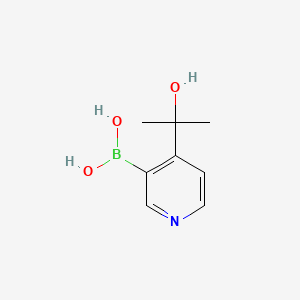

![8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride](/img/structure/B578173.png)

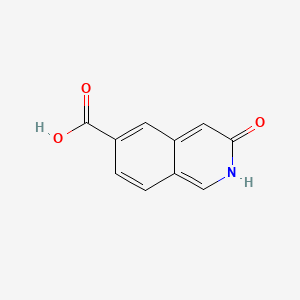

![4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B578183.png)